2-phenoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide
Description
Properties
IUPAC Name |
2-phenoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO3/c18-17(19,20)16(23,13-7-3-1-4-8-13)12-21-15(22)11-24-14-9-5-2-6-10-14/h1-10,23H,11-12H2,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXWVHLFWAUPCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC=C2)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide typically involves the reaction of 2-phenoxyacetamide with a trifluoromethylated reagent under specific conditions. One common method is the nucleophilic trifluoromethylation of 2-phenoxyacetamide using trifluoromethylsilane or sodium trifluoroacetate in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of 2-phenoxy-N-(3,3,3-trifluoro-2-oxo-2-phenylpropyl)acetamide.
Reduction: Formation of 2-phenoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)amine.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
2-phenoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with proteins, potentially inhibiting enzyme activity or modulating receptor function. The phenoxy and hydroxy groups contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Acetamide Derivatives
The following table summarizes key structural differences between the target compound and related acetamide derivatives from the evidence:
Biological Activity
2-Phenoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anesthetics and anticonvulsants. This article provides a detailed examination of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound features a trifluoromethyl group and a phenoxy moiety, which contribute to its unique pharmacological properties. The molecular formula is , with a molecular weight of approximately 373.34 g/mol.
Research indicates that compounds similar to this compound exhibit effects on GABA(A) receptors and may influence anesthetic potency by altering lipid membrane interactions. Studies have shown that these compounds can enhance GABA(A) currents in neuronal cells, suggesting a mechanism for their anticonvulsant and anesthetic properties .
Anesthetic Activity
The compound has been evaluated for its anesthetic properties, particularly its ability to reduce the minimum alveolar concentration (MAC) of isoflurane. In animal models, it demonstrated significant reductions in MAC without affecting cardiovascular parameters such as heart rate or blood pressure at therapeutic concentrations .
Anticonvulsant Activity
In preclinical studies, analogues of this compound showed potent anticonvulsant activity against various seizure models. For instance, one study reported a therapeutic index of 10 for maximal electroshock seizure models (MES), indicating good efficacy with minimal side effects .
Data Table: Summary of Biological Activities
Case Studies
- Anesthetic Study : A study evaluated the effects of 3,3,3-trifluoro-2-hydroxy-2-phenylpropionamide (an analogue) on isoflurane MAC in rats. Results indicated that the compound significantly lowered MAC values without adverse cardiovascular effects .
- Anticonvulsant Study : Another investigation assessed the anticonvulsant efficacy of various analogues in seizure-prone mice. The results showed that certain analogues provided significant protection against seizures induced by electrical stimulation .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended to confirm the molecular structure of 2-phenoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) is critical for elucidating the compound’s stereochemistry and functional groups, particularly the trifluoromethyl and hydroxypropyl moieties. High-resolution mass spectrometry (HRMS) validates the molecular formula, while infrared (IR) spectroscopy confirms carbonyl (C=O) and hydroxyl (-OH) groups. X-ray crystallography may resolve structural ambiguities in crystalline forms .
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
- Answer : Reaction parameters such as temperature (e.g., controlled reflux), solvent polarity (e.g., dichloromethane for SN2 reactions), and stoichiometric ratios of reagents should be systematically varied. Catalysts like DMAP (4-dimethylaminopyridine) can accelerate acylation steps. Purification via column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) enhances purity. Monitoring by thin-layer chromatography (TLC) ensures intermediate quality .
Q. What are the key challenges in characterizing the trifluoromethyl and hydroxypropyl groups in this compound?
- Answer : The electron-withdrawing trifluoromethyl group complicates ¹⁹F NMR interpretation due to coupling with adjacent protons. Deuterated solvents (e.g., CDCl₃) and decoupling techniques mitigate this. The hydroxypropyl group’s stereochemistry requires 2D NMR (e.g., NOESY) to distinguish diastereomers. Moisture-sensitive intermediates necessitate anhydrous conditions during synthesis .
Advanced Research Questions
Q. How can computational methods predict regioselectivity in substitution reactions involving this acetamide?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to identify favored reaction pathways. For example, nucleophilic attack on the acetamide carbonyl may be guided by electron-deficient aromatic rings. Molecular docking can predict steric effects from the trifluoromethyl group. Experimental validation via LC-MS and kinetic studies is essential .
Q. What strategies resolve contradictions in reported bioactivity data for similar acetamide derivatives?
- Answer : Discrepancies in IC₅₀ values may arise from assay variability (e.g., cell line differences). Standardized protocols (e.g., MTT assays under hypoxia vs. normoxia) and structural corroboration (X-ray/NMR) are critical. Meta-analyses of published data, adjusting for variables like solvent (DMSO concentration), can clarify trends .
Q. How can reaction engineering principles improve scalability of multi-step syntheses?
- Answer : Continuous-flow reactors enhance heat/mass transfer for exothermic steps (e.g., acylation). Membrane separation technologies (nanofiltration) isolate intermediates efficiently. Process analytical technology (PAT) tools, such as in-line FTIR, monitor reaction progress in real time, reducing batch failures .
Q. What mechanistic insights explain the compound’s stability under acidic or basic conditions?
- Answer : The trifluoromethyl group’s inductive effect stabilizes the acetamide against hydrolysis. Hydroxypropyl’s steric hindrance further protects the carbonyl. Degradation studies (HPLC-MS at pH 1–14) identify labile sites. Kinetic isotope effects (KIEs) and isotopic labeling (¹⁸O) elucidate proton-transfer mechanisms .
Q. How can green chemistry principles be applied to its synthesis?
- Answer : Substitute hazardous solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or water-ethanol mixtures. Catalytic systems (e.g., enzyme-mediated acyl transfer) reduce waste. Life-cycle assessment (LCA) metrics quantify environmental impact, prioritizing atom-economical steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
